

# A Comparative Analysis of Ivaltinostat and Belinostat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ivaltinostat formic |           |
| Cat. No.:            | B8201730            | Get Quote |

An objective comparison of the performance, mechanism of action, and experimental data for the pan-HDAC inhibitors Ivaltinostat and Belinostat.

This guide provides a detailed comparative analysis of two prominent pan-histone deacetylase (HDAC) inhibitors, Ivaltinostat (formerly CG-200745) and Belinostat (PXD101), designed for researchers, scientists, and drug development professionals. Both agents are hydroxamate-based pan-HDAC inhibitors that have shown promise in oncology, but they differ in their developmental status, approved indications, and available preclinical and clinical data.

### Introduction and Mechanism of Action

Ivaltinostat and Belinostat are both classified as pan-HDAC inhibitors, targeting multiple HDAC enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, can reactivate the transcription of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][2]

Belinostat is a potent pan-HDAC inhibitor with an IC50 of 27 nM in a cell-free assay.[3] It has been shown to induce apoptosis and is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2][4] Ivaltinostat is also a potent, orally active pan-HDAC inhibitor that has demonstrated anti-tumor effects by inducing apoptosis and enhancing the sensitivity of cancer cells to other chemotherapeutic agents.[1] It is currently in clinical development for various cancers, including metastatic pancreatic cancer.[5]



## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of Ivaltinostat and Belinostat is presented below. Both compounds share a hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.

| Property           | Ivaltinostat (CG-200745)                                                                               | Belinostat (PXD101)                                                  |
|--------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Molecular Formula  | C25H37N3O4                                                                                             | C15H14N2O4S                                                          |
| Molecular Weight   | 443.58 g/mol                                                                                           | 318.35 g/mol [4]                                                     |
| IUPAC Name         | (E)-N1-(3-<br>(dimethylamino)propyl)-N8-<br>hydroxy-2-((naphthalen-1-<br>yloxy)methyl)oct-2-enediamide | (E)-N-hydroxy-3-[3-<br>(phenylsulfamoyl)phenyl]prop-<br>2-enamide[2] |
| CAS Number         | 936221-33-9[1]                                                                                         | 866323-14-0[2]                                                       |
| Chemical Structure | (Structure not available in search results)                                                            |                                                                      |
| рКа                | Not available                                                                                          | 7.87 and 8.71[6]                                                     |
| Solubility         | Not available                                                                                          | Sparingly soluble in aqueous solutions, freely soluble in ethanol[6] |

## **Comparative In Vitro Efficacy**

While no head-to-head comparative studies were identified, the following tables summarize the available in vitro efficacy data (IC50 values) for Ivaltinostat and Belinostat in various cancer cell lines. It is important to note that these values were determined in different studies and under potentially different experimental conditions, so direct comparisons should be made with caution.

Table 3.1: In Vitro Efficacy of Ivaltinostat



| Cell Line   | Cancer Type        | IC50 (μM)         | Reference |
|-------------|--------------------|-------------------|-----------|
| SNU-1196    | Cholangiocarcinoma | 0.63              | [1]       |
| SNU-1196/GR | Cholangiocarcinoma | 0.93              | [1]       |
| SNU-308     | Cholangiocarcinoma | 1.80              | [1]       |
| LNCaP       | Prostate Cancer    | Growth Inhibition | [1]       |
| DU145       | Prostate Cancer    | Growth Inhibition | [1]       |
| PC3         | Prostate Cancer    | Growth Inhibition | [1]       |

Table 3.2: In Vitro Efficacy of Belinostat

| Cell Line                           | Cancer Type                   | IC50 (nM)         | Reference |
|-------------------------------------|-------------------------------|-------------------|-----------|
| Pan-HDAC (cell-free)                | -                             | 27                | [3]       |
| LN-229                              | Glioblastoma                  | 210               | [7]       |
| LN-18                               | Glioblastoma                  | 300               | [7]       |
| NCCIT-R                             | Testicular Germ Cell<br>Tumor | 46                | [8]       |
| 2102Ep-R                            | Testicular Germ Cell<br>Tumor | 107               | [8]       |
| NT2-R                               | Testicular Germ Cell<br>Tumor | 103               | [8]       |
| 2102Ep-P                            | Testicular Germ Cell<br>Tumor | 197               | [8]       |
| T3M4, AsPC-1, Panc-                 | Pancreatic Cancer             | Growth Inhibition | [9]       |
| 8 of 9 Thyroid Cancer<br>Cell Lines | Thyroid Cancer                | Growth Inhibition | [10]      |



# Signaling Pathways and Experimental Workflows General Signaling Pathway of HDAC Inhibitors

The following diagram illustrates the general mechanism of action for pan-HDAC inhibitors like Ivaltinostat and Belinostat.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Belinostat | C15H14N2O4S | CID 6918638 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Belinostat Wikipedia [en.wikipedia.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Belinostat Supplier | CAS 866323-14-0 | Tocris Bioscience [tocris.com]
- 8. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Ivaltinostat and Belinostat: A
  Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8201730#comparative-analysis-of-ivaltinostat-formic-and-belinostat]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com